Cas no 2034444-59-0 (4-cyano-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]benzamide)
4-cyano-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]benzamide Chemical and Physical Properties
Names and Identifiers
-
- 4-cyano-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide
- 4-cyano-N-(4-pyrimidin-2-yloxycyclohexyl)benzamide
- 4-cyano-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]benzamide
-
- Inchi: 1S/C18H18N4O2/c19-12-13-2-4-14(5-3-13)17(23)22-15-6-8-16(9-7-15)24-18-20-10-1-11-21-18/h1-5,10-11,15-16H,6-9H2,(H,22,23)
- InChI Key: WGFQKBNWDMRTRS-UHFFFAOYSA-N
- SMILES: O(C1N=CC=CN=1)C1CCC(CC1)NC(C1C=CC(C#N)=CC=1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 453
- XLogP3: 2.5
- Topological Polar Surface Area: 87.9
4-cyano-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6485-0252-2μmol |
4-cyano-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]benzamide |
2034444-59-0 | 2μmol |
$85.5 | 2023-09-08 | ||
| Life Chemicals | F6485-0252-5μmol |
4-cyano-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]benzamide |
2034444-59-0 | 5μmol |
$94.5 | 2023-09-08 | ||
| Life Chemicals | F6485-0252-10μmol |
4-cyano-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]benzamide |
2034444-59-0 | 10μmol |
$103.5 | 2023-09-08 | ||
| Life Chemicals | F6485-0252-20μmol |
4-cyano-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]benzamide |
2034444-59-0 | 20μmol |
$118.5 | 2023-09-08 | ||
| Life Chemicals | F6485-0252-1mg |
4-cyano-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]benzamide |
2034444-59-0 | 1mg |
$81.0 | 2023-09-08 | ||
| Life Chemicals | F6485-0252-2mg |
4-cyano-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]benzamide |
2034444-59-0 | 2mg |
$88.5 | 2023-09-08 | ||
| Life Chemicals | F6485-0252-3mg |
4-cyano-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]benzamide |
2034444-59-0 | 3mg |
$94.5 | 2023-09-08 | ||
| Life Chemicals | F6485-0252-4mg |
4-cyano-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]benzamide |
2034444-59-0 | 4mg |
$99.0 | 2023-09-08 | ||
| Life Chemicals | F6485-0252-5mg |
4-cyano-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]benzamide |
2034444-59-0 | 5mg |
$103.5 | 2023-09-08 | ||
| Life Chemicals | F6485-0252-10mg |
4-cyano-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]benzamide |
2034444-59-0 | 10mg |
$118.5 | 2023-09-08 |
4-cyano-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]benzamide Related Literature
-
1. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Daniel Messmer,Stefan Salentinig,Jakob Heier Nanoscale, 2019,11, 6929-6938
Additional information on 4-cyano-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]benzamide
Introduction to 4-cyano-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]benzamide (CAS No. 2034444-59-0)
4-cyano-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]benzamide, identified by its Chemical Abstracts Service (CAS) number 2034444-59-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules designed to interact with biological targets in a highly selective manner, making it a promising candidate for further development in drug discovery and therapeutic applications.
The molecular structure of 4-cyano-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]benzamide incorporates several key functional groups that contribute to its unique pharmacological properties. The presence of a cyano group provides a site for potential hydrogen bonding interactions, while the benzamide moiety is well-known for its role in many bioactive molecules. The cyclohexyl ring, specifically configured as (1r,4r), introduces steric constraints that can influence binding affinity and selectivity. Additionally, the pyrimidin-2-yloxy substituent serves as a bridge between the cyclohexyl moiety and the benzamide core, potentially enhancing solubility and bioavailability.
In recent years, there has been growing interest in the development of small-molecule inhibitors targeting various kinases and enzymes involved in cancer progression. The structural features of 4-cyano-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]benzamide suggest that it may interact with such targets, particularly those involving tyrosine kinase domains. Preliminary computational studies have indicated that this compound could exhibit inhibitory activity against certain kinases by occupying critical binding pockets through its rigidified cyclohexyl scaffold and polar functional groups.
One of the most compelling aspects of this compound is its potential to serve as a scaffold for further derivatization. The pyrimidin-2-yloxy group, in particular, offers a versatile platform for chemical modification, allowing researchers to explore different analogues with tailored pharmacokinetic profiles. This flexibility is crucial in drug development, where optimizing properties such as potency, selectivity, and metabolic stability is essential for clinical success.
Recent advancements in high-throughput screening (HTS) and structure-based drug design have enabled more efficient identification of lead compounds like 4-cyano-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]benzamide. These technologies have facilitated the rapid assessment of molecular interactions in vitro, providing valuable insights into their mechanism of action. For instance, virtual screening has been used to predict how this compound might bind to protein targets, guiding experimental efforts toward optimizing its pharmacological activity.
The benzamide moiety in 4-cyano-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]benzamide is particularly noteworthy due to its prevalence in bioactive molecules. Benzamides are known for their ability to modulate enzyme activity and have been incorporated into numerous drugs approved for various therapeutic indications. The cyano group further enhances this potential by providing additional interaction points with biological targets. Together, these features make this compound an attractive candidate for further investigation.
In the context of modern drug discovery, the synthesis and characterization of complex molecules like 4-cyano-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]benzamide require sophisticated synthetic methodologies. Advances in organic chemistry have enabled the efficient construction of such intricate structures, often using chiral auxiliaries or catalysts to ensure high enantioselectivity. This precision is critical for developing enantiomerically pure compounds that exhibit optimal pharmacological properties.
Another important consideration in the development of new pharmaceuticals is their metabolic stability and potential for drug-drug interactions. The structural features of CAS No. 2034444-59-0 suggest that it may be metabolically resistant due to the presence of stable rings and functional groups. However, further studies are needed to confirm these predictions and identify any potential liabilities associated with its long-term use.
The pyrimidin-2-yloxy substituent also raises interesting questions about potential interactions with nucleic acids or other biomolecules. Pyrimidine derivatives are well-known for their ability to mimic natural nucleobases, which has implications for both therapeutic and toxicological profiles. Investigating these interactions could provide valuable insights into how this compound exerts its effects at the molecular level.
From a regulatory perspective, compounds like CAS No. 2034444-59-0 must undergo rigorous testing to ensure safety and efficacy before they can be considered for clinical use. This involves preclinical studies in cell culture and animal models followed by human clinical trials if initial results are promising. The complexity of this process underscores the importance of having well-characterized lead compounds like this one to streamline development efforts.
In conclusion,CAS No 2034444 59 0 represents an intriguing molecule with potential applications in pharmaceutical research. Its unique structural features—combining a cyano group,benzamide, a stereodefined cyclohexyl moiety,and pyrimidin yl oxy substituent—make it a compelling candidate for further exploration as a drug scaffold or lead compound.* Future studies should focus on elucidating its mechanism*of action*and evaluating its*pharmacological profile*to determine if it meets*the criteria*for*clinical development.* As our understanding*of biological systems*continues*to evolve,*compounds like *this one hold promise*for addressing complex diseases through innovative therapeutic strategies.*
2034444-59-0 (4-cyano-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]benzamide) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)